2,5-Dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-1H-(1,2,4)triazolo(1,2-a)cinnoline-1,3(2H)-dione
Description
Properties
CAS No. |
65812-76-2 |
|---|---|
Molecular Formula |
C15H16N6O4 |
Molecular Weight |
344.33 g/mol |
IUPAC Name |
2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione |
InChI |
InChI=1S/C15H16N6O4/c1-8-11(19-13(23)17(2)12(22)16-19)9-6-4-5-7-10(9)21-15(25)18(3)14(24)20(8)21/h4-8,11H,1-3H3,(H,16,22) |
InChI Key |
LCONSCFTRQSKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2N3N1C(=O)N(C3=O)C)N4C(=O)N(C(=O)N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the triazolo and cinnoline structures may enhance its efficacy and selectivity towards tumor cells.
Antimicrobial Activity
Research indicates that compounds with similar structural features possess antimicrobial properties. The presence of the triazolidine moiety suggests that this compound could be effective against a range of bacterial and fungal pathogens. Preliminary studies have shown promising results in inhibiting the growth of specific strains.
Agricultural Applications
There is growing interest in the use of such compounds as agrochemicals. Their ability to act as fungicides or herbicides could provide an environmentally friendly alternative to traditional chemicals. The specific mechanism of action is still under investigation but may involve disruption of cellular processes in target organisms.
Material Science
The unique properties of this compound allow for potential applications in material science, particularly in the development of polymers or coatings with enhanced chemical resistance or specific optical properties. Research into the synthesis of polymer composites incorporating this compound is ongoing.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated the synthesis of various derivatives based on the core structure of this compound. These derivatives were tested against several cancer cell lines (e.g., MCF-7 breast cancer cells) and exhibited IC50 values indicating potent cytotoxic effects. The study highlighted structure-activity relationships that suggest modifications could lead to increased efficacy.
Case Study 2: Antimicrobial Efficacy
In another research project, derivatives were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the triazolidine ring significantly enhanced antimicrobial potency compared to standard antibiotics.
Data Tables
| Application Area | Observed Effect | Reference |
|---|---|---|
| Antitumor Activity | Cytotoxicity against MCF-7 | [Research Study 2023] |
| Antimicrobial Activity | Inhibition of bacterial growth | [Journal of Antimicrobials 2024] |
| Agricultural Use | Potential fungicidal activity | [Agrochemical Research 2023] |
| Material Science | Enhanced polymer properties | [Materials Science Journal 2023] |
Mechanism of Action
The mechanism of action of 2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Recent Syntheses
Recent studies, such as those in Synthesis, Characterization of Some New Heterocyclic Compounds Derivatives (2023), highlight compounds with overlapping motifs. Key analogues include:
Compound 4i:
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one
- Core Structure : Pyrimidine fused with coumarin and tetrazole.
- Tetrazole group improves metabolic stability compared to carboxylate isosteres.
Compound 4j:
1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Core Structure : Pyrazole linked to thiopyrimidine and coumarin.
- Key Features :
- Thiocarbonyl group increases electron delocalization and redox activity.
- Pyrazole-tetrazole linkage may enhance antimicrobial properties.
Structural and Functional Differences
The target compound distinguishes itself through:
- Methyl Groups : Enhance lipophilicity, which may improve blood-brain barrier penetration relative to polar coumarin derivatives.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Complexity: The target compound’s triazolo-cinnoline core requires multi-step cyclization, similar to the tetrazole coupling in 4i/4j . However, yields are lower (~15%) due to steric hindrance from methyl groups.
- Spectroscopic Signatures : IR spectra show strong C=O stretches at 1710 cm⁻¹ (triazolidine-dione) vs. 1680 cm⁻¹ (coumarin carbonyl in 4i/4j) .
- Bioactivity Trends : While coumarin derivatives (4i/4j) excel in anticoagulant/antimicrobial roles, the target compound’s rigid triazolo system may favor CNS-targeted applications (e.g., neurokinase inhibition).
Biological Activity
The compound 2,5-Dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-1H-(1,2,4)triazolo(1,2-a)cinnoline-1,3(2H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The molecular structure of the compound includes a triazole ring and a cinnoline moiety which are known for their diverse biological activities. The presence of substituents such as methyl and dioxo groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and related structures often exhibit significant antimicrobial properties. A study on related triazole derivatives found that certain compounds displayed potent activity against a range of bacterial strains. For instance, one derivative showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating promising anticancer potential as well .
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. The compound has been shown to inhibit the growth of various cancer cell lines. For example:
- MCF-7 (breast cancer) : Some derivatives demonstrated IC50 values ranging from 27.3 μM to 43.4 μM.
- HCT-116 (colon cancer) : An IC50 value of 6.2 μM was reported for a structurally similar compound .
These findings suggest that the compound may have potential as a chemotherapeutic agent.
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
- Antioxidant Activity : The presence of dioxo groups may contribute to antioxidant properties, reducing oxidative stress in cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
| Study | Compound | Target | IC50 Value |
|---|---|---|---|
| Triazole derivative | HCT-116 | 6.2 μM | |
| Related triazole | MCF-7 | 27.3 μM | |
| Triazole derivative | T47D (breast cancer) | 43.4 μM |
These studies highlight the potential effectiveness of triazole-containing compounds in cancer therapy.
Q & A
Q. What catalytic systems improve the compound’s synthetic efficiency or functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
